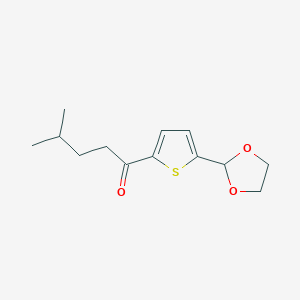

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone

Beschreibung

Molecular Architecture: Thiophene-Dioxolane Hybrid Systems

The molecular architecture features a thiophene ring , a five-membered aromatic heterocycle containing sulfur, which is substituted at the 2-position by a 3-methylbutyl ketone side chain. At the 5-position of the thiophene ring, a 1,3-dioxolane ring is attached. The 1,3-dioxolane is a five-membered cyclic acetal with two oxygen atoms at positions 1 and 3, forming a heterocyclic ring fused to the thiophene system.

This hybrid system combines the aromaticity and electron-rich sulfur heterocycle of thiophene with the acetal functionality of the dioxolane ring, which can influence the compound’s chemical reactivity and physical properties. The ketone functional group in the side chain further adds to the compound’s chemical versatility, potentially affecting interactions in biological or synthetic contexts.

Crystallographic Data and Conformational Analysis

While specific crystallographic data for 5-(1,3-dioxolan-2-yl)-2-thienyl 3-methylbutyl ketone is not directly available in the provided sources, general conformational insights can be inferred based on its molecular structure:

- The thiophene ring is planar and aromatic, providing rigidity to the core structure.

- The 1,3-dioxolane ring typically adopts an envelope or twist conformation to minimize ring strain.

- The 3-methylbutyl ketone side chain is expected to be flexible, with rotatable bonds allowing multiple conformations.

- The overall molecule likely exhibits a balance between rigidity from the aromatic thiophene and flexibility from the side chain and dioxolane ring.

Such conformational flexibility may influence the compound’s crystallization behavior and intermolecular interactions in the solid state. Detailed X-ray crystallography studies would be necessary to confirm precise bond lengths, angles, and three-dimensional conformations.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Proton NMR would show characteristic signals for the thiophene protons, typically appearing downfield due to the aromatic ring current.

- The dioxolane ring protons would appear as multiplets in the region corresponding to oxygenated methylene groups.

- The aliphatic protons of the 3-methylbutyl ketone side chain would show multiplets and methyl group signals in the upfield region.

- The ketone carbonyl carbon would be visible in carbon-13 NMR around 200 ppm.

- A strong absorption band near 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ketone.

- Bands in the 1000–1300 cm⁻¹ region associated with C–O–C stretches from the dioxolane ring.

- Aromatic C–H stretching bands around 3000 cm⁻¹.

- C–S stretching vibrations from the thiophene ring typically appear in the fingerprint region (600–700 cm⁻¹).

- The molecular ion peak (M⁺) at m/z 254 , consistent with the molecular weight of 254.35 g/mol.

- Fragmentation patterns would likely include cleavage adjacent to the ketone group and losses associated with the dioxolane ring.

- The exact mass is 254.098 amu, which can be used for high-resolution mass spectrometry confirmation.

Summary Table of Key Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H18O3S |

| Molecular Weight | 254.35 g/mol |

| CAS Number | 898772-94-6 |

| IUPAC Name | 1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-4-methylpentan-1-one |

| Density | 1.143 g/cm³ |

| Boiling Point | 388.3 °C at 760 mmHg |

| Flash Point | 188.6 °C |

| Exact Mass | 254.098 amu |

| Index of Refraction | 1.527 |

| Polar Surface Area (PSA) | 63.77 Ų |

| LogP (Partition Coefficient) | 3.41 |

Eigenschaften

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-4-methylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-9(2)3-4-10(14)11-5-6-12(17-11)13-15-7-8-16-13/h5-6,9,13H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAIXHHKQXJCFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641913 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-4-methylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-94-6 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-4-methyl-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-4-methylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketalization of ketones with ethylene glycol . The thienyl group can be introduced via a palladium-catalyzed cross-coupling reaction . The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thienyl group, often using reagents like sodium hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The major product is typically an alcohol.

Substitution: The major products depend on the nucleophile used but can include various substituted thienyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone has been studied for its potential as a pharmaceutical intermediate. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity. For example:

- Anti-inflammatory Agents : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties due to their ability to modulate specific biochemical pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound and its derivatives may possess antimicrobial properties, making them candidates for further development in treating infections.

Agrochemical Applications

The compound is also being explored in the field of agrochemicals:

- Pesticides : The thienyl moiety is known for its biological activity, which can be harnessed to develop new pesticide formulations that are more effective against specific pests while being environmentally friendly.

- Herbicides : Modifications of the compound could lead to herbicides that target specific plant species without affecting crops.

Material Science

In material science, compounds like this compound are being investigated for their potential use in:

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength.

- Organic Electronics : Its unique electronic properties may make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition of inflammatory cytokines in vitro. This suggests a pathway for developing new anti-inflammatory drugs based on this scaffold.

Case Study 2: Pesticide Development

Research conducted by agrochemical companies has indicated that formulations containing this compound exhibited higher efficacy against resistant pest strains compared to traditional pesticides. Field trials have shown promising results in crop yield improvement due to reduced pest damage.

Wirkmechanismus

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . The thienyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Research and Practical Considerations

- Synthetic Challenges : The dioxolane ring’s stability under acidic or hydrolytic conditions may require protective strategies during synthesis .

- Thermal Properties: No melting/boiling points are reported, but analogous compounds (e.g., cyclopentyl derivative) are typically stored at room temperature, suggesting moderate thermal stability .

- Regulatory Status: None of the compounds in this family are listed under major hazardous chemical registries (e.g., EPA), though handling precautions for ketones and thiophenes should be observed .

Biologische Aktivität

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone is a synthetic organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential pharmacological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H18O3S, with a molecular weight of approximately 254.35 g/mol. The compound features a dioxolane ring and a thienyl moiety , which contribute to its reactivity and biological activity. The predicted boiling point is around 388.3 °C, and it has a density of 1.143 g/cm³ .

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules such as proteins and nucleic acids. The compound may undergo typical reactions associated with ketones, including nucleophilic addition and oxidation. These reactions can facilitate its role in enzyme interactions and metabolic pathways .

Enzyme Inhibition

The compound is also explored for its enzyme inhibitory activities. For example, analogs related to dioxolane derivatives have demonstrated inhibition of mushroom tyrosinase, an enzyme involved in melanin production. Such inhibition could have implications in skin-related conditions and cosmetic applications .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone | Similar dioxolane and thienyl structure | Different alkyl substitution affecting properties |

| 5-(1,3-Dioxolan-4-YL)-2-thienyl 3-methylbutyl ketone | Altered position of dioxolane ring | Different reactivity patterns |

| Dihydroxy derivative of dioxolane | Hydroxy groups replacing alkyl chains | Enhanced solubility and potential biological activity |

This table illustrates how the specific arrangement of functional groups in this compound may confer distinct chemical properties compared to its analogs.

Case Studies and Research Findings

While direct studies on the biological activity of this compound are scarce, related research provides insights into its potential applications:

- Antitumor Mechanisms : Investigations into similar compounds have shown mechanisms involving EGFR inhibition and apoptosis pathways in cancer cells . These findings suggest that this compound may share similar pathways for anticancer effects.

- Tyrosinase Inhibition Studies : Research on tyrosinase inhibitors indicates that certain analogs exhibit significant potency compared to established inhibitors like kojic acid. This highlights the potential for developing skin-whitening agents or treatments for hyperpigmentation disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone?

- Methodological Answer : The synthesis typically involves coupling a thienyl boronic acid derivative (e.g., 2-thienylboronic acid) with a dioxolane-protected carbonyl intermediate. For example, Suzuki-Miyaura cross-coupling reactions using Pd catalysts in 1,4-dioxane or THF solvents are common. The ketone group is introduced via nucleophilic acyl substitution or Friedel-Crafts acylation, with 3-methylbutyl groups added through alkylation steps. Reaction optimization includes controlling stoichiometry and temperature (60–80°C) to prevent side reactions like over-alkylation .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Key peaks include the thienyl proton signals (δ 6.8–7.2 ppm) and the dioxolane ring protons (δ 4.8–5.2 ppm). The 3-methylbutyl chain shows characteristic methylene (δ 1.2–1.6 ppm) and tertiary methyl (δ 0.9–1.1 ppm) signals.

- IR Spectroscopy : Confirms the ketone carbonyl stretch (~1700 cm⁻¹) and dioxolane C-O-C vibrations (~1100 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₁₃H₁₈O₃S) .

Q. How should the compound be stored to ensure stability?

- Methodological Answer : Due to the hydrolytic sensitivity of the dioxolane ring, store the compound under inert gas (N₂/Ar) at 0–6°C in amber vials to prevent photodegradation. Solubility in aprotic solvents like DMSO or DMF allows long-term storage at –20°C without crystallization issues .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like dioxolane ring opening?

- Methodological Answer :

- Solvent Choice : Use anhydrous 1,4-dioxane or THF with molecular sieves to reduce water content.

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for improved coupling efficiency.

- Additives : Include K₂CO₃ or CsF to stabilize intermediates and suppress hydrolysis.

- Reaction Monitoring : Use TLC (silica gel, hexane/EtOAc 4:1) or in-situ FTIR to track dioxolane integrity .

Q. How to resolve discrepancies in reported melting points due to polymorphic forms?

- Methodological Answer : Polymorphism can arise from crystallization conditions. To standardize:

- Recrystallization : Use ethyl acetate/hexane mixtures at varying cooling rates (e.g., slow vs. flash cooling).

- DSC/TGA : Analyze thermal behavior to identify polymorph transitions.

- X-ray Crystallography : Resolve crystal packing differences (e.g., compare P2₁/c vs. P-1 space groups) .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Model the dioxolane ring’s electron density using Gaussian09 at the B3LYP/6-31G(d) level to identify susceptible sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water penetration into the dioxolane ring) to predict hydrolysis rates.

- Docking Studies : Assess steric hindrance around the ketone group using AutoDock Vina .

Q. How to analyze contradictory bioactivity data in different solvent systems?

- Methodological Answer :

- Solvent Polarity Screening : Test activity in DMSO (polar aprotic) vs. THF (less polar).

- Aggregation Studies : Use dynamic light scattering (DLS) to detect nanoaggregates that may alter bioactivity.

- QSAR Modeling : Corrogate solvent parameters (e.g., Hansen solubility) with observed activity trends .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Methodological Answer : Yield discrepancies often stem from:

- Impurity Profiles : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to quantify unreacted thienyl precursors.

- Catalyst Lot Variability : ICP-MS analysis of residual Pd levels (aim for <50 ppm).

- Scale Effects : Compare micro-scale (mg) vs. pilot-scale (g) reactions; larger scales may require longer reaction times .

Experimental Design Considerations

Q. What controls are essential for stability studies under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.